molecular formula C4H9NOSi B072756 (Trimethylsilyl)isocyanate CAS No. 1118-02-1

(Trimethylsilyl)isocyanate

Cat. No.: B072756
CAS No.: 1118-02-1
M. Wt: 115.21 g/mol
InChI Key: NIZHERJWXFHGGU-UHFFFAOYSA-N
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Description

(Trimethylsilyl)isocyanate (TMS-NCO) is a versatile organosilicon reagent that serves as a protected, and often more manageable, form of the highly reactive isocyanate (NCO) group. Its primary research value lies in its application as a silylating agent and a key synthon for the introduction of carbamate (urethane) and urea functionalities into target molecules. The trimethylsilyl group acts as a protective moiety for the isocyanate, enhancing its stability and altering its reactivity profile compared to alkyl isocyanates. This makes it particularly valuable for the synthesis of sophisticated heterocycles, pharmaceuticals, and functional materials.

Properties

IUPAC Name

isocyanato(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOSi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZHERJWXFHGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061504
Record name Trimethylsilyl isocyanate
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Molecular Weight

115.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118-02-1
Record name Trimethylsilyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-02-1
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Record name Silane, isocyanatotrimethyl-
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Record name Silane, isocyanatotrimethyl-
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Record name Trimethylsilyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl isocyanate
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Mechanism of Action

Target of Action

The primary targets of Isocyanatotrimethylsilane are Grignard reagents and organo-lithiums. These are widely used in organic chemistry for the formation of carbon-carbon bonds and for the substitution of halogen atoms.

Mode of Action

Isocyanatotrimethylsilane interacts with its targets by undergoing a chemical reaction. Specifically, it is used in the preparation of primary amines from Grignard reagents or from organo-lithiums. The resulting changes include the formation of new chemical bonds and the creation of new compounds.

Result of Action

The molecular and cellular effects of Isocyanatotrimethylsilane’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of primary amines, it can lead to the formation of new amine groups. In the conversion of isocyanates to carbodiimides, it can result in the formation of new carbodiimide compounds.

Action Environment

The action, efficacy, and stability of Isocyanatotrimethylsilane are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other reactants, and the specific reaction conditions. For instance, it is typically stored at a temperature of 2-8°C to maintain its stability.

Biological Activity

(Trimethylsilyl)isocyanate (TMSNCO) is a versatile organosilicon compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring a trimethylsilyl group attached to an isocyanate functional group, allows it to participate in a range of chemical reactions while also exhibiting notable biological activities. This article delves into the biological activity of TMSNCO, supported by data tables, case studies, and detailed research findings.

TMSNCO is known for its reactivity as an electrophile, capable of engaging in nucleophilic addition reactions. It can react with various nucleophiles, including alcohols and amines, to form ureas and related compounds. This reactivity is crucial for its application in synthesizing biologically active molecules.

Key Reactions:

  • Reactions with Alcohols: TMSNCO reacts with alcohols to yield corresponding urethanes and allophanates, which are important intermediates in drug synthesis .
  • Reactions with Amines: It can also react with amines to form ureas, which are prevalent in many pharmaceutical compounds .

Biological Activity

The biological activity of TMSNCO has been explored primarily through its derivatives and the compounds formed from its reactions. These activities include antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Several studies have reported the antibacterial effects of compounds derived from TMSNCO. For instance, derivatives formed through the reaction of TMSNCO with various amines have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of TMSNCO Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Urea derivative 1S. aureus32 µg/mL
Urea derivative 2E. coli16 µg/mL
Allophanate derivativePseudomonas aeruginosa64 µg/mL

Antifungal Activity

TMSNCO derivatives have also demonstrated antifungal properties. The mechanism often involves disruption of fungal cell wall synthesis or function.

Case Study:
A recent study investigated the antifungal activity of a TMSNCO-derived compound against Candida albicans. The compound exhibited an IC50 value of 25 µg/mL, indicating potent antifungal activity compared to standard antifungal agents .

Toxicological Considerations

While TMSNCO shows promising biological activities, it is essential to consider its toxicological profile. Exposure to isocyanates, including TMSNCO, can lead to respiratory irritation and other health issues. Research indicates that TMSNCO can activate TRPA1 channels in sensory neurons, which may contribute to its nociceptive effects .

Table 2: Toxicological Profile of TMSNCO

EffectObserved OutcomeReference
Respiratory IrritationMild irritation
Sensory Neuron ActivationTRPA1 channel activation
CytotoxicityModerate at high doses

Scientific Research Applications

Organic Synthesis

1.1 Isocyanation Reactions

TMSNCO is frequently employed in C–H isocyanation reactions, which are crucial for the synthesis of ureas and other nitrogen-containing compounds. A notable example is the selective benzylic C–H isocyanation method that utilizes TMSNCO, providing high yields of pharmaceutically relevant products. This method demonstrates significant functional group tolerance and site selectivity, making it a valuable tool in medicinal chemistry .

Table 1: Summary of C–H Isocyanation Reactions Using TMSNCO

SubstrateProductYield (%)Reference
1-Bromo-4-ethylbenzeneBenzyl isocyanate61
Dronedarone precursorIsocyanate product37
CelestolideIsocyanate product66

1.2 Carbamoylation

TMSNCO serves as a carbamoylating agent, allowing for the introduction of carbamoyl groups into various substrates. This reaction can be particularly useful in the modification of alcohols and phenols, leading to the formation of silyl carbamates .

Carbon Dioxide Conversion

Recent studies have explored the conversion of carbon dioxide into TMSNCO using low-coordinate iron complexes. This process highlights the potential for TMSNCO to be synthesized from renewable resources, providing an environmentally friendly approach to its production .

Table 2: Mechanism Overview for CO2 Conversion to TMSNCO

StepDescription
Step 1Coordination of CO2 to low-coordinate iron complex
Step 2Reaction with silylamide leading to TMSNCO

Material Science Applications

TMSNCO has been utilized as a silane coupling agent in various material science applications. Its ability to form stable bonds with silicate surfaces enhances the properties of polymers and composites, improving their mechanical strength and thermal stability .

Case Studies

4.1 Case Study: Synthesis of Silicon-Containing Ureas

A study investigated the behavior of morpholine derivatives when reacted with TMSNCO. The results indicated that TMSNCO can effectively react with both morpholine and its trimethylsilyl derivative, leading to the formation of silicon-containing ureas with distinct tautomeric forms. The characterization was performed using infrared spectroscopy and nuclear magnetic resonance spectroscopy, confirming the successful synthesis of these compounds .

4.2 Case Study: Isocyanate-Mediated Chemical Tagging

A novel strategy employing TMSNCO for isocyanate-mediated chemical tagging was developed to enhance small molecule modifications in drug discovery applications. This method allows for rapid and efficient attachment of chemical moieties to small molecules, significantly accelerating target identification processes .

Comparison with Similar Compounds

Reactivity and Stability

(Trimethylsilyl)isocyanate exhibits distinct reactivity due to the electron-withdrawing and steric effects of the TMS group:

  • Synthetic Utility : Unlike aromatic isocyanates (e.g., phenyl isocyanate), which directly react with cellulose hydroxyl groups , this compound acts as a silylating agent or intermediate. For instance, it enables the synthesis of thienyltetrazolin-5-ones via cycloaddition with trimethylsilyl azide, bypassing isolation of unstable thienyl isocyanates .
  • Inertness: In diiron aminocarbyne complexes, the TMS group stabilizes the isocyanate ligand, rendering it unreactive toward alcohols, amines, and strong electrophiles (e.g., trimethylsilyl triflate) even under harsh conditions . This contrasts with aliphatic isocyanates like methyl isocyanate, which readily bind to biological macromolecules .

Table 1: Reactivity Comparison

Compound Key Reactivity Features Reference
This compound Trans-silylation agent; inert in coordination complexes
Phenyl isocyanate Direct carbamoylation of cellulose; moderate reactivity in superbase-acid media
TDI (2,4-toluene diisocyanate) Para-isocyanate 5–10× more reactive than ortho due to steric hindrance
Methyl isocyanate Rapidly reacts with skin proteins; hydrolyzes to toxic byproducts

Table 2: Toxicity Profile

Compound Key Hazards Reference
This compound Respiratory sensitizer; flammable liquid
Methyl isocyanate IDLH = 3 ppm; causes occupational asthma and mucous membrane irritation
MDI (methylene diphenyl diisocyanate) Moisture-sensitive; forms irritant urea linkages

Preparation Methods

Key Parameters

  • Solvent Selection : Low-polarity solvents (dielectric constant < 10), including toluene or dichloromethane, enhance reaction efficiency by stabilizing ionic intermediates.

  • Catalyst Role : Crown ethers sequester alkali metal ions, increasing cyanate nucleophilicity and accelerating the substitution rate.

  • Yield Optimization : Excess Me₃SiCl (1.2–1.5 eq.) ensures complete conversion, achieving yields of 85–92% after vacuum distillation.

Table 1: Representative Conditions for Metal Cyanate Route

ParameterValue
Temperature30–50°C
Catalyst18-crown-6 (5 mol%)
SolventToluene
Reaction Time4–6 hours
Yield85–92%

This method’s scalability is limited by crown ether cost, though solvent recycling mitigates economic constraints.

Urea Condensation with Trimethylsilyl Chloride

High-temperature condensation of urea (NH₂CONH₂) with Me₃SiCl in polar aprotic solvents represents a robust industrial pathway. The reaction proceeds in two stages:

  • Urea Activation : Urea dissolves in dimethylformamide (DMF) at 100–120°C, forming a reactive intermediate.

  • Silylation : Me₃SiCl is added dropwise, with subsequent heating to 130–160°C to drive TMSNCO formation and distillation.

Process Considerations

  • Distillation Dynamics : Continuous removal of TMSNCO (bp 90–91°C) prevents thermal decomposition, while unreacted Me₃SiCl (bp 57°C) is recycled.

  • Solvent Impact : DMF’s high boiling point (153°C) sustains reaction temperatures but complicates product separation. Switching to N-methylpyrrolidone (NMP) improves phase separation but reduces yield by 8–10%.

Table 2: Urea-Based Synthesis Metrics

ParameterValue
Temperature130–160°C
SolventDMF or NMP
Urea Equivalents1.0
Me₃SiCl Equivalents2.2
Yield75–82%

This method’s main drawback is corrosive HCl byproduct generation, necessitating acid-resistant reactors.

Curtius Degradation of Trimethylsilyl Azide

A modified Curtius degradation employs trimethylsilyl azide (Me₃SiN₃) and acid chlorides to generate TMSNCO via isocyanate intermediates. For example, benzoyl chloride reacts with Me₃SiN₃ under anhydrous conditions, yielding TMSNCO and nitrogen gas.

Reaction Mechanism

  • Azide Activation : Me₃SiN₃ attacks the acyl chloride carbonyl, forming a tetrahedral intermediate.

  • Isocyanate Release : Thermal decomposition at 80–100°C liberates TMSNCO and benzoyl azide, which further decomposes to phenyl isocyanate.

Table 3: Curtius Degradation Parameters

ParameterValue
Temperature80–100°C
SolventTHF or Diethyl Ether
Reaction Time3–5 hours
Yield78–85%

While efficient, this route’s reliance on explosive azides imposes stringent safety protocols.

Thermolysis of O-Silylurethanes

Recent advances utilize O-silylurethanes as precursors. For instance, thermolysis of N,O-bis(trimethylsilyl)urethane at 70–90°C in phenyltrichlorosilane (PhSiCl₃) produces TMSNCO via desilylation.

Key Insights

  • Byproduct Management : Co-produced Me₃SiCl is condensed and reused, achieving a near-zero-waste process.

  • Catalyst-Free Operation : PhSiCl₃ acts as both solvent and desilylating agent, avoiding external catalysts.

Table 4: O-Silylurethane Thermolysis Metrics

ParameterValue
Temperature70–90°C
SolventPhSiCl₃
Reaction Time2–4 hours
Yield88–94%

This method’s high yield and recyclability make it promising for scale-up, though PhSiCl₃’s cost remains a barrier.

Direct Synthesis from Isocyanic Acid

TMSNCO forms via Me₃SiCl and isocyanic acid (HNCO), generated by thermal cracking of isocyanuric acid at 600°C. The gaseous HNCO is bubbled into a Me₃SiCl solution, yielding TMSNCO and HCl.

Challenges

  • HNCO Handling : HNCO’s volatility and toxicity necessitate closed-loop systems.

  • Yield Limitations : Competing side reactions (e.g., trimerization to isocyanurates) cap yields at 65–70%.

Table 5: Isocyanic Acid Route Parameters

ParameterValue
HNCO SourceIsocyanuric Acid Cracking
Temperature25–40°C
SolventBenzene
Yield65–70%

Comparative Analysis of Preparation Methods

Table 6: Method Comparison

MethodYield (%)Safety ConcernsScalabilityCost Efficiency
Metal Cyanate85–92LowModerateHigh
Urea Condensation75–82Corrosive HClHighModerate
Curtius Degradation78–85Azide HandlingLowLow
O-Silylurethane88–94LowHighModerate
Isocyanic Acid65–70HNCO ToxicityModerateLow

Q & A

Q. Table 1: Synthetic Routes for TMSNCO

MethodKey ConditionsByproducts/Notes
Fe-mediated CO₂ fixationTHF as co-solvent, two-stage kineticsFe siloxide
Grignard silylationDry ether, low temperaturesRequires anhydrous conditions

Advanced: How do low-coordinate iron complexes enable selective CO₂ conversion to TMSNCO?

Methodological Answer:
The reaction mechanism involves:

Intermediate Isolation : A thermally unstable Fe-carbamate intermediate forms during CO₂ insertion into the Fe–N bond. This intermediate is stabilized by THF, which accelerates both reaction stages .

Kinetic Control : THF increases the rate of intermediate decomposition, driving selectivity toward TMSNCO (95% yield) over competing pathways like urea formation .

Spectroscopic Validation : In situ IR and X-ray crystallography confirm intermediate structures and Fe coordination changes .

Key Insight : The absence of THF reduces selectivity by 40%, highlighting its role in stabilizing transition states .

Basic: What safety protocols are essential when handling TMSNCO?

Methodological Answer:
Critical precautions include:

Storage : -20°C under N₂, in sealed, moisture-resistant containers .

PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation (acute toxicity: Cat. 3) and skin contact (irritant) .

Spill Management : Neutralize spills with dry sand or vermiculite; avoid water (reacts exothermically) .

Advanced: What mechanistic insights explain TMSNCO’s reactivity in fluorination reactions?

Methodological Answer:
TMSNCO reacts with xenon difluoride (XeF₂) in the presence of alkenes to form β-fluoro-isocyanate derivatives. Key steps:

Intermediate Formation : FXeNCO and OCNXeOSO₂CF₃ intermediates are generated, confirmed by NMR and mass spectrometry .

Regioselectivity : Alkenes direct fluorination to the β-position due to electrophilic XeF₂ activation .

Applications : This method enables synthesis of fluorinated pharmaceuticals (e.g., antitumor agents) with >80% regiochemical control .

Basic: What analytical methods are effective for quantifying TMSNCO in reaction mixtures?

Methodological Answer:

Indirect GC Analysis : React excess TMSNCO with di-n-butylamine (n-DBA), then quantify unreacted n-DBA via GC-FID. Advantages:

  • Low sample consumption (≤10 mg) and universal calibration .
  • Avoids thermal decomposition issues common in direct isocyanate GC .

Titration : Less precise due to subjective endpoint determination and higher sample requirements .

Q. Table 2: Comparison of Analytical Methods

ParameterIndirect GCTitration
Precision (RSD)<2% (internal standard)5–10%
Sample Required5–10 mg50–100 mg
Thermal StabilityNot requiredRequires stable adducts

Advanced: How do lanthanide complexes mediate CO₂ activation to form TMSNCO?

Methodological Answer:
Heteroleptic Ln(III) silylamide complexes (e.g., [Y(Tp)₂(N′′)]) react with CO₂ via:

CO₂ Insertion : The Ln–N bond cleaves CO₂, forming Ln–OSiMe₃ and releasing TMSNCO .

Structural Evidence : X-ray diffraction confirms Ln–OSiMe₃ bond formation, a rare example of Ln(III)-siloxide complexes .

Catalytic Potential : These complexes offer a pathway for CO₂ valorization into industrially relevant isocyanates .

Advanced: How can researchers resolve contradictions in TMSNCO reaction data?

Methodological Answer:

Kinetic Profiling : Use stopped-flow IR to monitor intermediate lifetimes and identify competing pathways (e.g., carbamate vs. urea formation) .

Cross-Validation : Compare GC, titration, and in situ spectroscopic data to detect method-specific biases (e.g., n-DBA side reactions in GC) .

Computational Modeling : DFT calculations can predict intermediate stability and validate experimental observations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Trimethylsilyl)isocyanate
Reactant of Route 2
(Trimethylsilyl)isocyanate

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